(2-Ethyl-5-methoxyphenyl)boronic acid
Overview
Description
(2-Ethyl-5-methoxyphenyl)boronic acid is a type of boronic acid, which are highly valuable building blocks in organic synthesis . It is similar to (5-Ethyl-2-methoxyphenyl)boronic acid, which has a molecular weight of 180.01 .
Synthesis Analysis
Protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis, has been reported . This process involves a radical approach and is paired with a Matteson–CH2–homologation .Molecular Structure Analysis
The molecular formula of a similar compound, (2-methoxyphenyl)boronic acid, is C7H9BO3 . The boron atom in boronic acids is sp2-hybridized and possesses a vacant p orbital, orthogonal to the three substituents, which are oriented in a trigonal planar geometry .Chemical Reactions Analysis
Boronic acids, including this compound, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . They are also involved in reactions such as Friedel-Crafts alkylation of hydronaphthalenes and synthesis of 9,10-diarylanthracenes .Physical And Chemical Properties Analysis
The physical and chemical properties of boronic acids can vary. For example, (5-Acetyl-2-methoxyphenyl)boronic acid has a density of 1.2±0.1 g/cm3, a boiling point of 411.6±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C .Scientific Research Applications
Fluorescence Quenching Studies
Researchers have explored the fluorescence quenching properties of boronic acid derivatives, including studies on molecules similar to (2-Ethyl-5-methoxyphenyl)boronic acid. These studies reveal insights into the interaction of boronic acids with quenchers like aniline in alcohol environments. The observed negative deviation from the Stern–Volmer equation suggests the existence of different conformers in the ground state, influenced by intermolecular and intramolecular hydrogen bonding in alcohols. This research highlights the potential use of boronic acids in studying fluorescence properties and mechanisms in various solvent environments (Geethanjali et al., 2015).
Photophysical Property Investigation
Another area of application involves the investigation of photophysical properties of aryl boronic acid derivatives. Studies have been conducted on the absorption and fluorescence spectra of these compounds in different solvents, revealing their excited state behaviors and solvent interactions. Such research provides valuable insights into the photophysical behavior of boronic acids and their potential applications in materials science and sensor development (Muddapur et al., 2016).
Synthetic Chemistry Applications
Boronic acids play a crucial role in synthetic chemistry, serving as intermediates and catalysts in various organic reactions. For instance, they are used in the synthesis of complex molecules like retinoids through Suzuki coupling reactions. Such applications demonstrate the versatility of boronic acids in facilitating the synthesis of biologically active compounds and exploring new therapeutic agents (Milanese et al., 2011).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Boronic acids and their derivatives are generally known for their ability to form reversible covalent complexes with proteins, sugars, and other organic compounds .
Mode of Action
The mode of action of 2-Ethyl-5-methoxyphenylboronic acid is primarily through its participation in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like our compound of interest) with a halide or pseudo-halide using a palladium catalyst . The process involves two key steps: oxidative addition and transmetalation . In oxidative addition, the palladium catalyst forms a bond with the halide or pseudo-halide. In transmetalation, the organoboron compound transfers the organic group to the palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which 2-Ethyl-5-methoxyphenylboronic acid participates, is a key biochemical pathway. This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds . The products of this reaction can be involved in various downstream biochemical pathways, depending on the specific reactants and conditions.
Result of Action
The primary result of the action of 2-Ethyl-5-methoxyphenylboronic acid is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used in the reaction .
Action Environment
The action of 2-Ethyl-5-methoxyphenylboronic acid, like many other organoboron compounds, can be influenced by various environmental factors. For instance, the pH can significantly influence the rate of hydrolysis of boronic esters . Additionally, the reaction conditions, such as temperature and the presence of a suitable catalyst, can also impact the efficacy and stability of the compound .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, (2-Ethyl-5-methoxyphenyl)boronic acid plays a significant role. It is often used in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the coupling of a boronic acid with a halide, catalyzed by a palladium (0) complex
Cellular Effects
The cellular effects of this compound are not well-studied. Boronic acids and their derivatives are known to influence cell function in various ways. For instance, they can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound primarily involves its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the boronic acid acts as a nucleophile, transferring from boron to palladium during the transmetalation step This leads to the formation of a new carbon–carbon bond
Temporal Effects in Laboratory Settings
Boronic acids and their esters are known to be marginally stable in water, undergoing hydrolysis .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Boronic acids and their derivatives are known to participate in various metabolic processes
properties
IUPAC Name |
(2-ethyl-5-methoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-3-7-4-5-8(13-2)6-9(7)10(11)12/h4-6,11-12H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWSVXFPDYETAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC)CC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681737 | |
Record name | (2-Ethyl-5-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
852946-98-6 | |
Record name | (2-Ethyl-5-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-ethyl-5-methoxyphenylboronic acid in the synthesis of 3-[5'-(3,4-bis-hydroxymethylbenzyloxy)-2'-ethyl-2-propylbiphenyl-4-yl]-penta-3-ol?
A: 2-Ethyl-5-methoxyphenylboronic acid is a crucial reagent in the first stage of the multi-step synthesis of the target compound. It participates in a Suzuki coupling reaction with a trifluoromethanesulfonate ester derivative of 1-(4-hydroxy-3-propylphenyl)propan-1-one. [] This reaction leads to the formation of a new carbon-carbon bond, specifically connecting the phenyl ring of the boronic acid to the propanone derivative. This step is essential for building the desired biphenyl structure found in the final compound.
Q2: What are the reaction conditions typically employed for the Suzuki coupling involving 2-ethyl-5-methoxyphenylboronic acid in this context?
A: The research paper describes the Suzuki coupling reaction utilizing 2-ethyl-5-methoxyphenylboronic acid as occurring in the presence of potassium carbonate (K2CO3) as a base and a palladium catalyst. [] The specific catalyst mentioned is either palladium(II) chloride bis(triphenylphosphine) [PdCl2(PPh3)2] or tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]. The reaction can be carried out in various solvents, including tetrahydrofuran (THF), dimethylformamide (DMF), toluene, diisopropyl ether, chloroform, or alkanes like pentane, hexane, or heptane. The temperature range for this reaction is reported to be between 5 to 140 °C. []
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